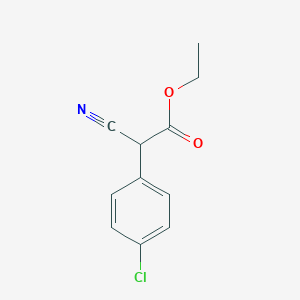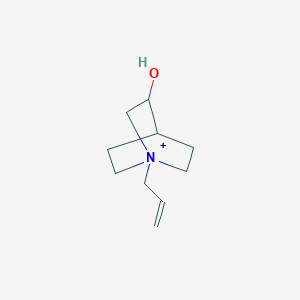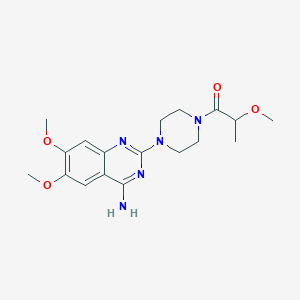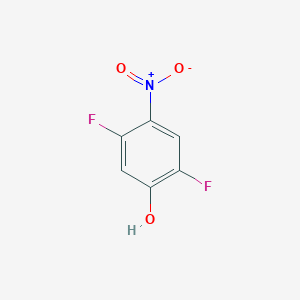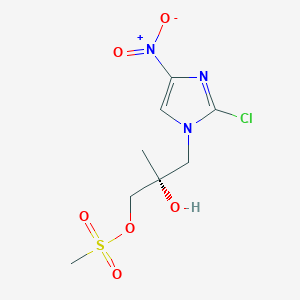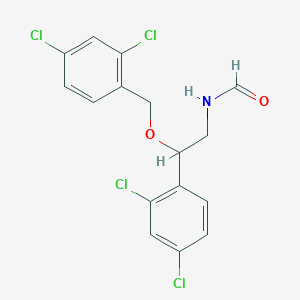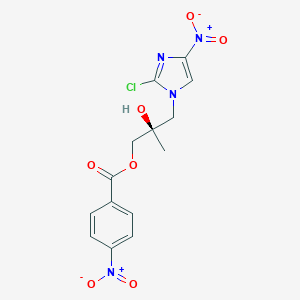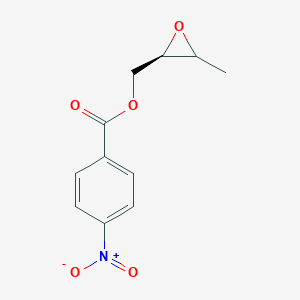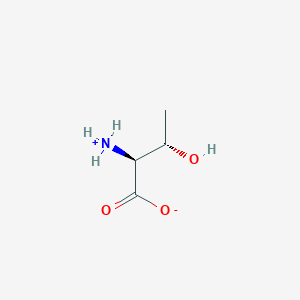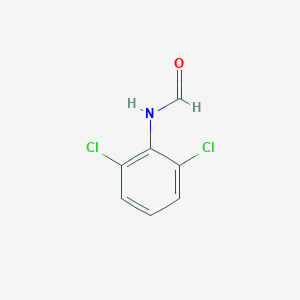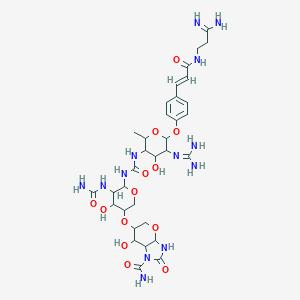
Coumamidine gamma1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumamidine gamma1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of coumarin, which is a natural compound found in many plants. Coumamidine gamma1 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of coumamidine gamma1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. Coumamidine gamma1 has been shown to inhibit the activity of thrombin, a key enzyme in the coagulation cascade, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects
Coumamidine gamma1 has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and insecticidal properties. Coumamidine gamma1 has been shown to inhibit the activity of thrombin, a key enzyme in the coagulation cascade, and to reduce inflammation by modulating the activity of NF-κB. In addition, coumamidine gamma1 has been shown to have insecticidal properties, making it a potential candidate for use as a natural pesticide.
实验室实验的优点和局限性
Coumamidine gamma1 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods, allowing for the production of large quantities of the compound. Another advantage is that it has been shown to have multiple potential applications in various fields, making it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental conditions. Another limitation is that its insecticidal properties may make it difficult to use in certain experiments that involve insects or other arthropods.
未来方向
There are several potential future directions for research on coumamidine gamma1. One direction is to further investigate its mechanism of action and how it modulates signaling pathways in different cell types and tissues. Another direction is to explore its potential applications in medicine, agriculture, and environmental science, including the development of new drugs, natural pesticides, and fluorescent probes for heavy metal ion detection. Additionally, future research could focus on optimizing the synthesis methods for coumamidine gamma1 to improve yield and purity.
合成方法
Coumamidine gamma1 can be synthesized using different methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Hantzsch reaction. The Pechmann condensation reaction involves the reaction of phenol with a carboxylic acid in the presence of a catalyst, while the Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a malonic ester in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a beta-ketoester and ammonia in the presence of a catalyst. These methods have been used to synthesize coumamidine gamma1 with varying yields and purity.
科学研究应用
Coumamidine gamma1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, coumamidine gamma1 has been shown to have anticoagulant and anti-inflammatory properties, making it a potential candidate for the treatment of blood clotting disorders and inflammatory diseases. In agriculture, coumamidine gamma1 has been studied for its potential use as a natural pesticide due to its insecticidal properties. In environmental science, coumamidine gamma1 has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
属性
CAS 编号 |
121634-35-3 |
|---|---|
产品名称 |
Coumamidine gamma1 |
分子式 |
C33H49N13O13 |
分子量 |
835.8 g/mol |
IUPAC 名称 |
6-[6-[[6-[4-[(E)-3-[(3-amino-3-iminopropyl)amino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-3,3a,5,6,7,7a-hexahydropyrano[2,3-d]imidazole-1-carboxamide |
InChI |
InChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+ |
InChI 键 |
RALPRAPANVNIPH-QPJJXVBHSA-N |
手性 SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
规范 SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
同义词 |
coumamidine gamma(1) coumamidine gamma1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)

